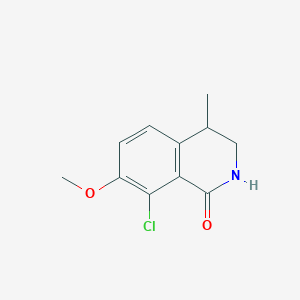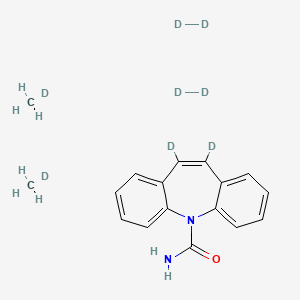
4-Desisopropyl-4-isobutyl Imazethapyr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Desisopropyl-4-isobutyl Imazethapyr is a derivative and impurity of Imazethapyr, a well-known herbicide. Imazethapyr belongs to the imidazolinone class of herbicides and is widely used in agriculture to control a broad spectrum of weeds. The compound this compound is primarily studied for its role in biological studies to evaluate the effects on non-target vegetation within agroecosystems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Imazethapyr involves several steps, starting with the synthesis of 5-ethyl-2,3-pyridinedicarboxylic anhydride from 5-ethyl pyridinedicarboxylic acid. This intermediate is then reacted with 2-amino-2,3-dimethylbutyronitrile to form 2-[(1-nitrile-1,2-dimethylpropyl)-formylamino]-5-ethylnicotinic acid. The final steps involve hydrolyzing the nitrile group in sodium hydroxide or hydrogen peroxide to form an amide, followed by cyclization and acidification to yield Imazethapyr .
Industrial Production Methods: Industrial production of Imazethapyr typically involves optimizing the reaction conditions to achieve high yields and stable crystal forms. The process includes adding acid to an aqueous solution of Imazethapyr salt containing a crystallization modifier to precipitate the crystals. Common crystallization modifiers include benzene, alkylbenzene, or halogenated alkanes .
Análisis De Reacciones Químicas
Types of Reactions: 4-Desisopropyl-4-isobutyl Imazethapyr, like its parent compound Imazethapyr, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Desisopropyl-4-isobutyl Imazethapyr is primarily used in scientific research to study its effects on non-target vegetation within agroecosystems. It is also used to evaluate the toxicological effects of herbicide formulations on various organisms, including microalgae and higher plants . Additionally, the compound is studied for its potential environmental impact and persistence in soil and water bodies .
Mecanismo De Acción
The mechanism of action of 4-Desisopropyl-4-isobutyl Imazethapyr is similar to that of Imazethapyr. It inhibits the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. This inhibition disrupts protein synthesis, leading to cell death and effective weed control .
Comparación Con Compuestos Similares
Imazethapyr: The parent compound, widely used as a herbicide.
Imazapic: Another imidazolinone herbicide with similar properties.
Imazamox: A related compound used for post-emergence weed control.
Uniqueness: 4-Desisopropyl-4-isobutyl Imazethapyr is unique due to its specific structural modifications, which make it an impurity of Imazethapyr. These modifications can influence its biological activity and environmental behavior, making it a valuable compound for studying the effects of herbicide impurities .
Propiedades
Fórmula molecular |
C16H21N3O3 |
|---|---|
Peso molecular |
303.36 g/mol |
Nombre IUPAC |
5-ethyl-2-[4-methyl-4-(2-methylpropyl)-5-oxo-1H-imidazol-2-yl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C16H21N3O3/c1-5-10-6-11(14(20)21)12(17-8-10)13-18-15(22)16(4,19-13)7-9(2)3/h6,8-9H,5,7H2,1-4H3,(H,20,21)(H,18,19,22) |
Clave InChI |
HJVANJUDRBPRGO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)CC(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


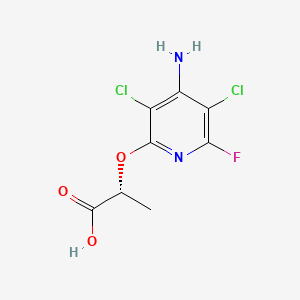
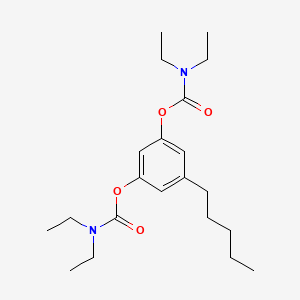
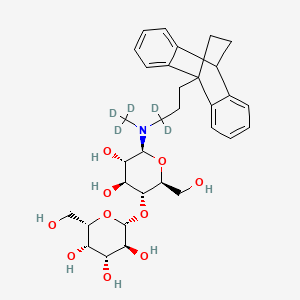
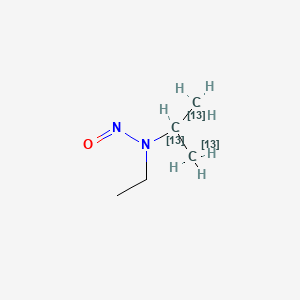
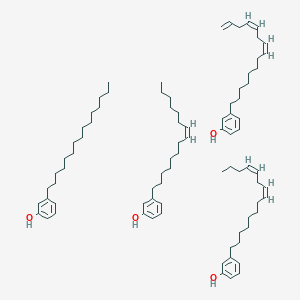
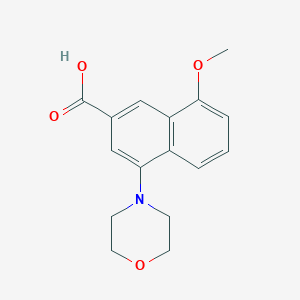
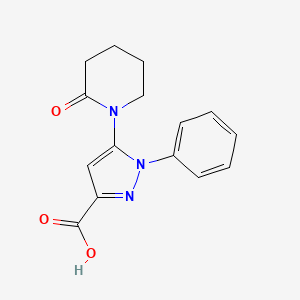
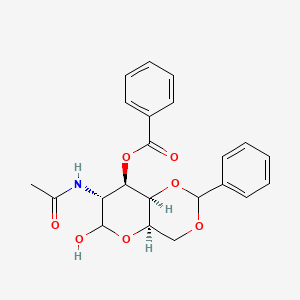
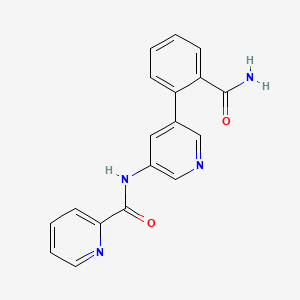
![3-[4-[[3-(Dimethylamino)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13841181.png)
![(1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid](/img/structure/B13841186.png)
